Site-Specific Proteasome Inhibition: PA Site Selectivity of Furo[3,4-c]pyridine-3-one Derivative 10
A C(4)-benzylamino and C(1)-dimethyl substituted furo[3,4-c]pyridine-3-one (Compound 10) demonstrated potent and site-specific inhibition of the constitutive 20S proteasome (c20S) PA site (cPA) with an IC50 of 600 nM [1]. In head-to-head evaluation, this compound exhibited no detectable inhibition of the immunoproteasome (i20S) PA site (iPA), indicating a high degree of isoform selectivity [1]. This contrasts sharply with the thieno[2,3-d]pyrimidine-4-one comparator (Compound 40), which showed T-L site-specificity but with significantly weaker potency (IC50(cT-L) = 9.9 μM) and lacked the isoform discrimination observed for 10 [1].
| Evidence Dimension | Proteasome catalytic site inhibition (IC50) |
|---|---|
| Target Compound Data | IC50(cPA) = 600 nM; no inhibition of iPA |
| Comparator Or Baseline | Thieno[2,3-d]pyrimidine-4-one (Compound 40): IC50(cT-L) = 9.9 μM, IC50(iT-L) = 6.7 μM |
| Quantified Difference | Compound 10: PA site-specific, 16.5-fold more potent than Compound 40's T-L site inhibition; Compound 40: non-selective between c20S and i20S. |
| Conditions | In vitro enzymatic assay using purified 20S constitutive proteasome and immunoproteasome. |
Why This Matters
This demonstrates that specific furo[3,4-c]pyridine derivatives can achieve isoform-selective proteasome inhibition—a level of pharmacological precision unattainable with related heterocyclic scaffolds—making them critical for targeted therapeutic research.
- [1] Anna Hovhannisyan, The Hien Pham, Dominique Bouvier, Alexander Piroyan, Laure Dufau, Lixian Qin, Yan Cheng, Gagik Melikyan, Michèle Reboud-Ravaux, Michelle Bouvier-Durand. New C(4)- and C(1)-derivatives of furo[3,4-c]pyridine-3-ones and related compounds: evidence for site-specific inhibition of the constitutive proteasome and its immunoisoform. Bioorganic & Medicinal Chemistry Letters, 2014, 24(6), 1571-1580. View Source
